molecular formula C8H18N2 B8103206 (1R)-N1,N2-dimethylcyclohexane-1,2-diamine

(1R)-N1,N2-dimethylcyclohexane-1,2-diamine

Cat. No.: B8103206
M. Wt: 142.24 g/mol
InChI Key: JRHPOFJADXHYBR-GVHYBUMESA-N
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Description

(1R)-N1,N2-Dimethylcyclohexane-1,2-diamine is an organic compound with the molecular formula C8H18N2 It is a chiral diamine, meaning it has two amine groups attached to a cyclohexane ring, with the specific (1R) configuration indicating the spatial arrangement of these groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-N1,N2-dimethylcyclohexane-1,2-diamine typically involves the following steps:

    Starting Material: The process often begins with cyclohexane-1,2-dione.

    Reductive Amination: The dione undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale reductive amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R)-N1,N2-Dimethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or oximes.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: More saturated amines.

    Substitution Products: Amides, sulfonamides.

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

    Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its chiral nature.

    Biochemical Studies: Utilized in studying enzyme interactions and mechanisms.

Industry:

    Polymer Production: Acts as a building block in the synthesis of specialty polymers.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R)-N1,N2-dimethylcyclohexane-1,2-diamine exerts its effects depends on its application:

    Catalysis: Functions as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions.

    Biological Systems: Interacts with enzymes or receptors, influencing biochemical pathways through its amine groups.

Comparison with Similar Compounds

    (1S)-N1,N2-Dimethylcyclohexane-1,2-diamine: The enantiomer of the compound, differing in spatial configuration.

    Cyclohexane-1,2-diamine: Lacks the methyl groups, offering different reactivity and applications.

    N1,N2-Dimethyl-1,2-diaminopropane: A structurally similar diamine with a different carbon backbone.

Uniqueness:

    Chirality: The (1R) configuration provides specific interactions in asymmetric synthesis.

    Functional Groups: The presence of two methylated amine groups enhances its reactivity and versatility in chemical reactions.

This detailed overview highlights the significance of (1R)-N1,N2-dimethylcyclohexane-1,2-diamine in various scientific and industrial fields, showcasing its potential and unique properties

Properties

IUPAC Name

(2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-GVHYBUMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCCC1NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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